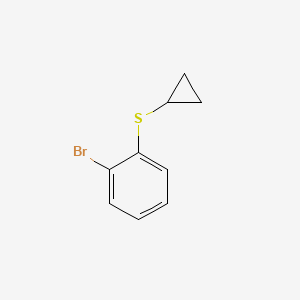

1-Bromo-2-(cyclopropylsulfanyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-cyclopropylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrS/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVVIRBMUXAQBRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1SC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174229-14-1 | |

| Record name | 1-bromo-2-(cyclopropylsulfanyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 2 Cyclopropylsulfanyl Benzene

Direct Synthetic Routes via Carbon-Sulfur Bond Formation

The direct formation of the C(aryl)-S bond is a common and efficient strategy for the synthesis of aryl thioethers. This can be accomplished through the reaction of an appropriately substituted thiophenol with a cyclopropylating agent or by coupling a halogenated benzene (B151609) derivative with a source of the cyclopropylthio group.

Thioetherification Strategies Involving Ortho-Bromothiophenols

A plausible and direct route to 1-Bromo-2-(cyclopropylsulfanyl)benzene involves the thioetherification of 2-bromothiophenol (B30966) with a suitable cyclopropylating agent. This nucleophilic substitution reaction typically requires a base to deprotonate the thiol, forming a more nucleophilic thiophenolate anion.

Reaction Scheme:

Where X is a leaving group such as Br, I, or a sulfonate ester (e.g., tosylate).

Key parameters for such a synthesis would include the choice of base and solvent. Common bases used for this type of reaction include sodium hydroxide, potassium carbonate, or sodium hydride. The choice of solvent can range from polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) to alcohols. The reactivity of the cyclopropylating agent is also a critical factor, with cyclopropyl (B3062369) halides being common choices.

Coupling Reactions of Halogenated Benzenes with Cyclopropanethiols

An alternative direct approach is the coupling of a dihalogenated benzene, such as 1,2-dibromobenzene (B107964), with a cyclopropanethiol (B3056065) or its corresponding thiolate. This method often relies on transition metal catalysis to facilitate the C-S bond formation.

A highly relevant study by Gagnon and colleagues describes the copper-promoted S-cyclopropylation of various thiophenols using cyclopropylboronic acid. nih.gov While this study does not specifically report the synthesis of the ortho-bromo isomer, it successfully demonstrates the synthesis of the meta and para isomers, (3-Bromophenyl)(cyclopropyl)sulfane and (4-Bromophenyl)(cyclopropyl)sulfane, in moderate to good yields. nih.gov This suggests that a similar copper-catalyzed approach using 2-bromothiophenol and cyclopropylboronic acid could be a viable route to the target compound.

The general procedure for this copper-promoted S-cyclopropylation is outlined in the table below:

| Reactants | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Thiophenol derivative, Cyclopropylboronic acid | Cu(OAc)₂ | 2,2'-bipyridine | Cs₂CO₃ | Dichloroethane | 70 | 16 | Moderate to Excellent |

This method offers an advantage over traditional S-alkylation by using a more readily available and stable cyclopropylating agent in the form of cyclopropylboronic acid. The reaction tolerates a range of functional groups on the thiophenol, including halogens. nih.gov

Halogenation and Functionalization Strategies of Related Precursors

An alternative synthetic strategy involves the initial synthesis of a related precursor molecule, followed by halogenation or other functional group interconversions to arrive at the final target compound.

Regioselective Bromination of 2-(cyclopropylsulfanyl)benzene Derivatives

This approach starts with the synthesis of the parent compound, 2-(cyclopropylsulfanyl)benzene (phenyl cyclopropyl sulfide), followed by a regioselective bromination to introduce the bromine atom at the ortho position. The directing effect of the cyclopropylsulfanyl group is crucial for the success of this strategy. The sulfur atom, being an ortho, para-director, would be expected to direct the incoming electrophile (bromine) to the positions ortho and para to the thioether.

The challenge lies in achieving high regioselectivity for the ortho position over the sterically less hindered para position. The outcome of the bromination is influenced by the choice of brominating agent and the reaction conditions. Common brominating agents include molecular bromine (Br₂), often with a Lewis acid catalyst, and N-bromosuccinimide (NBS).

While a specific protocol for the regioselective ortho-bromination of 2-(cyclopropylsulfanyl)benzene is not explicitly detailed in the available literature, studies on the bromination of other aryl sulfides and related aromatic compounds provide valuable insights. The reaction conditions would need to be carefully optimized to favor the formation of the desired ortho-isomer.

Bromination of Substituted Thiophenols and Subsequent Cyclopropylation

A strategically sound approach involves the bromination of a suitably substituted thiophenol, followed by cyclopropylation. This method allows for the precise placement of the bromine atom before the introduction of the cyclopropylthio group. For instance, one could start with a protected 2-mercaptophenol, perform a regioselective bromination, and then deprotect and cyclopropylate the resulting 2-bromo-thiophenol.

Alternatively, a patent describes the synthesis of bromothiophenols through the bromination of diphenyl disulfide, followed by reduction to the corresponding bromothiophenol. This brominated thiophenol can then be subjected to a cyclopropylation reaction as described in section 2.1.1. or 2.1.2.

Catalytic Approaches in the Formation of this compound

Modern synthetic organic chemistry heavily relies on catalytic methods to achieve efficient and selective bond formations. The synthesis of this compound can benefit from various catalytic approaches, primarily for the construction of the C-S bond.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-heteroatom bonds. Palladium and copper catalysts are particularly effective for C-S bond formation. As mentioned earlier, copper(II) acetate (B1210297) has been successfully employed for the S-cyclopropylation of thiophenols with cyclopropylboronic acid. nih.gov

Another important catalytic reaction is the Ullmann condensation, which typically involves the copper-catalyzed reaction of an aryl halide with a thiol. While traditionally requiring harsh reaction conditions, modern modifications of the Ullmann reaction often utilize ligands to facilitate the coupling under milder conditions. A hypothetical Ullmann-type reaction for the synthesis of the target compound could involve the coupling of 1,2-dibromobenzene with cyclopropanethiol in the presence of a copper catalyst and a suitable base.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for C-S bond formation. A palladium-catalyzed coupling of 1,2-dibromobenzene with cyclopropanethiol could also be a viable, albeit less commonly documented, route. These catalytic methods often offer advantages in terms of reaction efficiency, functional group tolerance, and milder reaction conditions compared to non-catalytic alternatives.

Transition Metal-Mediated C-S Bond Formation Methodologies

Transition metal catalysis has become indispensable for the formation of C-S bonds, largely overcoming the limitations of traditional methods that were often inefficient or required severe reaction conditions. mdpi.comresearchgate.net Among various transition metals, copper has emerged as a highly effective catalyst for the synthesis of aryl cyclopropyl sulfides.

A prominent method involves the copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. nih.gov This approach is valued for its operational simplicity and its tolerance of a wide range of functional groups on the aryl ring. The reaction typically proceeds in moderate to excellent yields and is effective for thiophenols with either electron-donating or electron-withdrawing substituents. nih.gov

A general procedure for this transformation involves reacting a thiophenol with cyclopropylboronic acid in the presence of a copper(II) salt, such as copper(II) acetate, a ligand like 2,2'-bipyridine, and a base, typically cesium carbonate. The reaction is usually conducted in a solvent such as 1,2-dichloroethane (B1671644) (DCE) at elevated temperatures. beilstein-journals.orgchemistryviews.org This methodology provides a direct and reliable route to aryl cyclopropyl sulfides, which are valuable intermediates in organic synthesis. beilstein-journals.org

Table 1: Copper-Promoted Synthesis of Aryl Cyclopropyl Sulfides from Thiophenols This table summarizes the reaction conditions and yields for the S-cyclopropylation of various substituted thiophenols using cyclopropylboronic acid, demonstrating the versatility of the copper-catalyzed method.

| Thiophenol Derivative | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Methylthiophenol | Cu(OAc)₂ | 2,2'-Bipyridine | Cs₂CO₃ | DCE | 70 | 16 | 95 |

| 4-Methoxythiophenol | Cu(OAc)₂ | 2,2'-Bipyridine | Cs₂CO₃ | DCE | 70 | 16 | 91 |

| 4-Chlorothiophenol | Cu(OAc)₂ | 2,2'-Bipyridine | Cs₂CO₃ | DCE | 70 | 16 | 85 |

| 4-Bromothiophenol | Cu(OAc)₂ | 2,2'-Bipyridine | Cs₂CO₃ | DCE | 70 | 16 | 88 |

| 2-Bromothiophenol | Cu(OAc)₂ | 2,2'-Bipyridine | Cs₂CO₃ | DCE | 70 | 16 | 75 |

| 4-Nitrothiophenol | Cu(OAc)₂ | 2,2'-Bipyridine | Cs₂CO₃ | DCE | 70 | 16 | 62 |

Palladium-Catalyzed Coupling Strategies for Aryl Sulfides

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis and are widely applied to the formation of C-S bonds. nih.govuni.lu These methods are particularly valuable for their high efficiency and broad functional group tolerance. The synthesis of aryl sulfides via palladium catalysis typically involves the reaction of an aryl halide or triflate with a thiol or its derivative. researchgate.net

A significant challenge in these reactions has been the tendency of sulfur compounds to coordinate strongly to the transition metal, potentially leading to catalyst deactivation. nih.govuni.lu However, the development of specialized ligand systems has largely overcome this issue. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can facilitate the crucial reductive elimination step and prevent catalyst poisoning. researchgate.netuni.lu

One notable advancement was the discovery that zinc thiolates, generated as byproducts in the Fukuyama coupling, could serve as effective nucleophiles in palladium-catalyzed C-S bond formation. mdpi.com The use of tri-tert-butylphosphine (B79228) as a ligand was found to be particularly effective in this process, enabling the arylation of the less nucleophilic zinc thiolate and allowing the C-S bond to form efficiently. mdpi.comresearchgate.net This represented a rare example of a general, palladium-catalyzed synthesis of aryl sulfides using a monodentate phosphine ligand. uni.lu The general catalytic cycle for these reactions involves oxidative addition of the aryl halide to the Pd(0) complex, followed by reaction with the thiolate to form a palladium-thiolate intermediate, and concluding with reductive elimination to yield the aryl sulfide (B99878) product and regenerate the Pd(0) catalyst.

Table 2: Representative Palladium Catalyst Systems for Aryl Sulfide Synthesis This table outlines various palladium catalyst systems and conditions that have been successfully employed in the cross-coupling of aryl halides with thiols to form aryl sulfides.

| Palladium Precatalyst | Ligand | Base | Solvent | Substrates |

| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | Aryl Bromides & Thiols |

| Pd(OAc)₂ | Tol-BINAP | LiCl | Dioxane | Aryl Triflates & Thiols |

| Pd(OAc)₂ | DavePhos | K₂CO₃ | DMA | Aryl Bromides & Thiols |

| [Pd(SIPr)(cinnamyl)Cl] | (internal) | K₂CO₃ | DMAc | Aryl Bromides & Thiophenes |

| Pd(OAc)₂ | Tri-tert-butylphosphine | (none) | THF | Aryl Halides & Zinc Thiolates |

Reactivity and Mechanistic Investigations of 1 Bromo 2 Cyclopropylsulfanyl Benzene

Transformations at the Carbon-Bromine Center: Aryl Halide Reactivity

The carbon-bromine bond in 1-Bromo-2-(cyclopropylsulfanyl)benzene is a versatile site for a variety of chemical transformations, including nucleophilic aromatic substitution, reductive elimination, and oxidative addition reactions. The electronic nature of the cyclopropylsulfanyl group, which can act as an electron-donating group, influences the reactivity of the aryl bromide.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a classical reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgberkeley.edu These reactions typically proceed via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.publibretexts.orglibretexts.org For an SNAr reaction to occur, the aromatic ring is usually activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com

The cyclopropylsulfanyl group in this compound is generally considered to be electron-donating, which would deactivate the aromatic ring towards traditional SNAr reactions. Consequently, nucleophilic displacement of the bromide in this specific compound is expected to be challenging under standard SNAr conditions. For such a reaction to proceed, it would likely require harsh reaction conditions or the presence of a strong base, which might favor alternative pathways such as an elimination-addition (benzyne) mechanism.

Reductive Elimination Processes

Reductive elimination is a fundamental step in many transition metal-catalyzed cross-coupling reactions. nih.gov This process involves the formation of a new bond between two ligands on a metal center, with a concomitant reduction in the oxidation state of the metal. In the context of this compound, reductive elimination would typically be the final step in a catalytic cycle, such as a Suzuki, Heck, or Buchwald-Hartwig reaction, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the position of the original carbon-bromine bond.

Mechanistic studies on arylpalladium(II) halide complexes have shown that the rate of reductive elimination can be influenced by several factors, including the nature of the ligands, the electronic properties of the aryl group, and the halide itself. For instance, in the reductive elimination of aryl halides from monomeric arylpalladium(II) halide complexes, the reaction was found to be fastest for the aryl bromide compared to the aryl chloride or iodide. berkeley.edu The general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, which terminates in a reductive elimination step, is depicted below.

Table 1: Generalized Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

| Step | Description |

| Oxidative Addition | The aryl halide (Ar-X) adds to a low-valent palladium(0) catalyst to form a palladium(II) intermediate. |

| Transmetalation | A nucleophilic organoboron reagent (R-B(OR)2) transfers its organic group to the palladium(II) center, displacing the halide. |

| Reductive Elimination | The two organic groups on the palladium center (Ar and R) couple and are eliminated from the metal, forming the final product (Ar-R) and regenerating the palladium(0) catalyst. |

This is a generalized representation and the specific intermediates and rates can vary depending on the substrates, ligands, and reaction conditions.

Oxidative Addition Reactivity Profiles

Oxidative addition is the reverse of reductive elimination and is often the initial and rate-determining step in a catalytic cross-coupling cycle. youtube.com This reaction involves the insertion of a low-valent transition metal complex into a carbon-halogen bond, leading to an increase in both the oxidation state and the coordination number of the metal. uoc.gr The carbon-bromine bond of this compound is susceptible to oxidative addition by various transition metal complexes, most notably those of palladium(0) and nickel(0).

The efficiency of oxidative addition is influenced by the electron density at the carbon-bromine bond and the nature of the metal catalyst and its ligands. Mechanistic studies on the oxidative addition of aryl bromides to palladium(0) complexes have provided insights into the factors governing this process. For example, the rate of oxidative addition can be influenced by the concentration of the phosphine (B1218219) ligands and the nature of the aryl bromide. uwindsor.ca

Reactions Involving the Cyclopropyl (B3062369) Moiety

The cyclopropyl ring in this compound is a source of significant ring strain, which makes it prone to ring-opening reactions under various conditions. beilstein-journals.org The adjacent sulfur atom can play a crucial role in activating the ring towards these transformations.

Strain-Release Ring-Opening Reactions

The high strain energy of the cyclopropane (B1198618) ring (approximately 27.5 kcal/mol) provides a thermodynamic driving force for ring-opening reactions. libretexts.org These reactions can be initiated by radical species. For instance, the addition of a radical to a double bond on a cyclopropane derivative can lead to the formation of a cyclopropyl-substituted carbon radical, which readily undergoes ring-opening to generate a more stable alkyl radical. beilstein-journals.org

In the case of aryl cyclopropyl sulfides, the proton alpha to the sulfur atom can be abstracted by a strong base to form a cyclopropyllithium species. This intermediate can then react with electrophiles, and subsequent treatment with certain reagents can induce ring-opening. For example, treatment of an alkylated aryl cyclopropyl sulfide (B99878) with mercuric chloride can lead to the formation of a β-thioaryl ketone. nih.gov

Table 2: Representative Strain-Release Ring-Opening Reactions of Aryl Cyclopropyl Sulfide Derivatives

| Starting Material | Reagents | Product | Reaction Type |

| Aryl Cyclopropyl Sulfide | 1. Strong Base (e.g., n-BuLi) 2. Alkyl Halide (R-X) 3. HgCl2 | β-Thioaryl Ketone | Deprotonation-Alkylation-Ring Opening |

| Aryl Cyclopropyl Sulfide | 1. Strong Base (e.g., n-BuLi) 2. Epoxide 3. H3O+ | 1-(β-hydroxy)cyclopropyl aryl sulfide | Deprotonation-Nucleophilic Attack |

Data derived from general reactions of aryl cyclopropyl sulfides. nih.gov

Electrophilic Activation and Subsequent Transformations of the Cyclopropyl Ring

The cyclopropyl ring, particularly when substituted with a donor group like a sulfide, can be activated by electrophiles. This activation can lead to a variety of transformations, including ring-opening and cycloaddition reactions. Gold-catalyzed reactions of 2-(1-alkynyl-cyclopropyl)pyridines with nucleophiles have been shown to proceed via C-C bond cleavage of the cyclopropane ring to form indolizine (B1195054) derivatives. rsc.org

Neighboring Group Participation Effects of the Cyclopropyl Group

The cyclopropyl group, a three-membered carbocyclic ring, exhibits unique electronic properties that allow it to participate as a neighboring group in various chemical reactions. This participation, also known as anchimeric assistance, can significantly influence reaction rates and stereochemistry. The strain inherent in the cyclopropane ring results in the C-C bonds having a higher p-character than typical alkanes, imparting them with properties akin to a π-bond.

In the case of this compound, the cyclopropyl group is positioned beta to the benzene (B151609) ring, which is the site of potential reactions. While direct participation in reactions on the aromatic ring is less common, the electronic nature of the cyclopropyl group can influence the reactivity of the adjacent sulfanyl (B85325) group. More significantly, if a reactive center were to be generated at the carbon atom of the sulfanyl linkage adjacent to the cyclopropyl ring, participation of the cyclopropyl group would be anticipated.

Mechanistically, the participation of a cyclopropyl group can occur through the delocalization of the bonding electrons of the cyclopropane ring to stabilize a developing positive charge at an adjacent atom. This interaction leads to the formation of a non-classical carbocation intermediate, often resulting in rearranged products. For example, the solvolysis of cyclopropylmethyl halides is known to yield a mixture of cyclopropylmethyl, cyclobutyl, and homoallyl products, which is a classic example of neighboring group participation by a cyclopropyl ring. While specific studies on this compound are not prevalent in the literature, the established principles of cyclopropyl group participation suggest that any reaction leading to the formation of a carbocationic intermediate on the sulfur-adjacent carbon could be influenced by such an effect.

Reactivity of the Sulfanyl Group

The sulfanyl (thioether) group in this compound is a key functional group that exhibits a rich and diverse reactivity. The sulfur atom, with its lone pairs of electrons, can act as a nucleophile and is susceptible to oxidation. It can also coordinate to metal centers, enabling its use in catalysis. Furthermore, the carbon-sulfur bond can be cleaved under various conditions in desulfurization reactions.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom in the sulfanyl group of this compound can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. These oxidations are fundamental transformations in organic synthesis, as sulfoxides and sulfones are important synthetic intermediates and are present in many biologically active molecules.

The oxidation is typically carried out using a variety of oxidizing agents. The choice of oxidant and reaction conditions allows for the selective formation of either the sulfoxide or the sulfone. Mild oxidizing agents and controlled stoichiometry generally favor the formation of the sulfoxide. Stronger oxidizing agents or an excess of the oxidant will typically lead to the sulfone.

Commonly used oxidizing agents for the conversion of sulfides to sulfoxides include hydrogen peroxide, peroxy acids (such as meta-chloroperoxybenzoic acid, m-CPBA), and sodium periodate. For the further oxidation of sulfoxides to sulfones, or the direct oxidation of sulfides to sulfones, stronger oxidants like potassium permanganate, or an excess of hydrogen peroxide, often in the presence of a catalyst, are employed.

The table below summarizes typical conditions for the selective oxidation of aryl sulfides, which are applicable to this compound.

Table 1: Representative Conditions for the Oxidation of Aryl Sulfides

| Product | Oxidizing Agent | Solvent | Temperature (°C) |

|---|---|---|---|

| Sulfoxide | H₂O₂ (1.1 eq) | Acetic Acid | Room Temp |

| Sulfoxide | m-CPBA (1.1 eq) | Dichloromethane | 0 - Room Temp |

| Sulfone | H₂O₂ (>2 eq) | Acetic Acid | Reflux |

Coordination Chemistry via the Sulfur Atom in Catalysis

The sulfur atom in this compound possesses lone pairs of electrons that can be donated to transition metal centers, allowing the compound to act as a ligand in coordination complexes. The resulting metal-sulfur bond can play a crucial role in various catalytic processes. Sulfur-containing ligands are known to be effective in a range of catalytic reactions, including cross-coupling reactions, hydrogenations, and hydroformylations.

The electronic properties of the ligand, which are influenced by the substituents on the benzene ring and the nature of the alkyl group attached to the sulfur, can modulate the catalytic activity of the metal center. In this compound, the presence of the electron-withdrawing bromine atom and the unique electronic nature of the cyclopropyl group can influence the donor properties of the sulfur atom.

While specific applications of this compound as a ligand in catalysis are not extensively documented, its structural motifs suggest potential for use in the development of novel catalysts. The synthesis of transition metal complexes with this ligand would be the first step in exploring its catalytic potential.

Desulfurization Reactions

Desulfurization reactions involve the cleavage of the carbon-sulfur bond. In the context of this compound, this would typically involve the removal of the cyclopropylsulfanyl group from the benzene ring, leading to the formation of 1-bromobenzene. These reactions are often reductive in nature.

A variety of reagents and methods can be employed for the desulfurization of aryl sulfides. One of the most common methods is the use of Raney nickel, a finely divided nickel-aluminum alloy, which promotes the hydrogenolysis of the C-S bond. Other methods include the use of other reducing agents such as lithium in liquid ammonia (B1221849) (Birch reduction) or various nickel and palladium catalysts in the presence of a hydrogen source.

The conditions for desulfurization can often be harsh, and the compatibility of other functional groups in the molecule needs to be considered. In the case of this compound, the bromo substituent would likely be stable to many desulfurization conditions, although reductive dehalogenation could be a competing reaction under certain circumstances.

Table 2: General Methods for the Desulfurization of Aryl Sulfides

| Reagent | Solvent | Conditions |

|---|---|---|

| Raney Nickel | Ethanol | Reflux |

| NiCl₂/NaBH₄ | Methanol/THF | Room Temp |

Reactions on the Benzene Ring of this compound

The benzene ring of this compound is substituted with two groups: a bromine atom and a cyclopropylsulfanyl group. These substituents influence the reactivity of the aromatic ring towards electrophilic substitution and direct incoming electrophiles to specific positions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. The existing substituents on the benzene ring play a crucial role in determining both the rate of reaction and the position of the incoming electrophile (regioselectivity). This is due to their electronic effects, which can be categorized as either activating or deactivating, and their directing effects (ortho, para, or meta).

In this compound, we have two substituents to consider:

Bromo group (-Br): Halogens are generally considered to be deactivating groups due to their electron-withdrawing inductive effect. However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para positions.

Cyclopropylsulfanyl group (-S-c-C₃H₅): The alkylthio group is generally considered to be an activating group and an ortho, para-director. The sulfur atom can donate a lone pair of electrons through resonance, which activates the ring towards electrophilic attack and stabilizes the arenium ion intermediate for ortho and para substitution.

When two substituents are present on a benzene ring, their directing effects can either reinforce or oppose each other. In the case of this compound, both the bromo and the cyclopropylsulfanyl groups are ortho, para-directors. The positions ortho and para to the bromo group are C3 and C5 (meta to the sulfanyl group) and C6 (ortho to the sulfanyl group). The positions ortho and para to the cyclopropylsulfanyl group are C3 and C5 (meta to the bromo group) and C6 (ortho to the bromo group).

Table 3: Directing Effects of Substituents in this compound

| Substituent | Electronic Effect | Directing Effect |

|---|---|---|

| -Br | Deactivating (Inductive), Donating (Resonance) | Ortho, Para |

Directed Ortho-Metalation (DoM) Strategies

Directed Ortho-Metalation is a powerful synthetic strategy for the functionalization of aromatic rings, guided by a directing metalation group (DMG). In the case of this compound, the cyclopropylsulfanyl group could potentially act as a DMG, directing the deprotonation to the ortho position. The sulfur atom, with its lone pairs of electrons, could coordinate with an organolithium reagent, facilitating the removal of a proton at the C3 position.

However, a thorough search of the scientific literature reveals no published studies on the Directed Ortho-Metalation of this compound. Consequently, there is no experimental data available on reaction conditions, yields, or the scope of electrophiles that can be used to trap the putative ortho-lithiated intermediate. The competition between the directing effect of the cyclopropylsulfanyl group and the bromine atom, which could lead to lithium-halogen exchange, remains unexplored for this specific molecule.

Nucleophilic Aromatic Substitution in Activated Systems

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for the substitution of leaving groups on an aromatic ring by nucleophiles. For SNAr to occur, the aromatic ring is typically activated by the presence of strong electron-withdrawing groups. In this compound, the cyclopropylsulfanyl group is not a classical strong electron-withdrawing group, which would generally render the molecule unreactive towards traditional SNAr reactions under standard conditions.

Research into the Nucleophilic Aromatic Substitution of this compound has not been reported. There are no available studies detailing its reactivity with various nucleophiles, nor are there any data on the reaction kinetics or the influence of reaction conditions. The potential for this reaction to proceed via alternative mechanisms, such as a benzyne (B1209423) intermediate, has also not been investigated for this compound.

Detailed Mechanistic Elucidation Studies

Kinetic Isotope Effect Analyses in Key Transformations

The Kinetic Isotope Effect (KIE) is a critical tool for elucidating reaction mechanisms by determining the rate-limiting step and the nature of the transition state. For any potential reactions of this compound, such as DoM or NAS, KIE studies would provide invaluable mechanistic insights. For instance, a primary deuterium (B1214612) KIE at the ortho-position would support a rate-determining deprotonation step in a DoM reaction.

As there are no published studies on the reactivity of this compound, no Kinetic Isotope Effect analyses have been performed. The absence of such data means that the mechanisms of any potential transformations remain purely speculative.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry, using methods such as Density Functional Theory (DFT), offers a powerful approach to understanding reaction mechanisms, predicting reactivity, and characterizing transition states. For this compound, computational modeling could be used to:

Predict the most acidic proton for Directed Ortho-Metalation.

Calculate the energy barriers for ortho-lithiation versus lithium-halogen exchange.

Model the transition states for potential Nucleophilic Aromatic Substitution reactions.

Determine the electronic properties of the molecule and any reaction intermediates.

A comprehensive search of the literature has found no computational studies focused on the reaction pathways and transition states of this compound. This lack of theoretical investigation further contributes to the absence of a detailed understanding of the chemical behavior of this compound.

Transition Metal Catalyzed Transformations Involving 1 Bromo 2 Cyclopropylsulfanyl Benzene

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are pivotal in modern organic synthesis for their ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This subsection would have explored a range of these reactions specifically utilizing 1-Bromo-2-(cyclopropylsulfanyl)benzene as a substrate.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with a halide. This section would have presented data on the coupling of this compound with various boronic acids or esters, including reaction conditions, catalyst systems (palladium source and ligand), bases, solvents, and the yields of the resulting 2-(cyclopropylsulfanyl)biphenyl derivatives.

Sonogashira Coupling for Aryl-Alkyne Synthesis

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This part of the article would have focused on the reaction of this compound with different alkynes. Detailed findings on the catalysts (typically a palladium complex and a copper(I) co-catalyst), bases, and solvents, along with the yields of the synthesized aryl-alkyne products, would have been included.

Stille Coupling and Related Organotin Reagent Applications

The Stille coupling involves the reaction of an organotin compound with an organic halide. This subsection was intended to cover the cross-coupling of this compound with various organostannanes. Information on the specific palladium catalysts, additives, and reaction conditions, as well as the yields of the coupled products, would have been presented.

Negishi Coupling and Organozinc Reagents

The Negishi coupling utilizes organozinc reagents to form carbon-carbon bonds with organic halides. This section would have discussed the reaction of this compound with different organozinc compounds. Research findings regarding the palladium or nickel catalysts, reaction parameters, and the efficiency of the coupling to produce substituted benzene (B151609) derivatives would have been detailed.

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds. This part of the article would have focused on the reaction of this compound with a variety of amines (primary, secondary, and anilines). Data on the specific palladium catalysts and ligands, bases, and reaction conditions, along with the yields of the resulting N-aryl amine products, would have been included.

Cross-Coupling with Oxygen and Sulfur Nucleophiles

Palladium-catalyzed cross-coupling reactions can also be used to form carbon-oxygen and carbon-sulfur bonds. This final subsection would have explored the coupling of this compound with various oxygen-containing nucleophiles (alcohols, phenols) and sulfur-containing nucleophiles (thiols, thiophenols). Detailed research findings on the catalytic systems and reaction outcomes would have been presented.

Nickel-Catalyzed Reactions

Nickel catalysis offers a cost-effective and highly reactive alternative to palladium for many cross-coupling reactions. Its unique catalytic properties enable transformations of aryl halides and the activation of typically less reactive C-S bonds.

Kumada Coupling and Organomagnesium Reagents

The Kumada coupling, developed in 1972, is a seminal cross-coupling reaction that forms carbon-carbon bonds by reacting an organomagnesium compound (Grignard reagent) with an organic halide, catalyzed by nickel or palladium. organic-chemistry.org This method is advantageous for its use of readily available Grignard reagents. organic-chemistry.org The general mechanism for a nickel-catalyzed Kumada coupling involves the oxidative addition of the aryl halide to a Ni(0) species, followed by transmetalation with the Grignard reagent, and subsequent reductive elimination to yield the biaryl product and regenerate the Ni(0) catalyst.

Despite the broad utility of the Kumada coupling for aryl bromides, a specific investigation of this compound as a substrate in this reaction has not been detailed in the reviewed scientific literature. Consequently, there are no published data on reaction conditions, yields, or specific organomagnesium coupling partners for this particular compound.

Reductive Coupling Strategies

Nickel-catalyzed reductive coupling reactions are a powerful class of transformations that unite two organic electrophiles in the presence of a stoichiometric reductant, such as zinc or manganese metal. These reactions avoid the pre-formation of sensitive organometallic reagents. This strategy is particularly useful for synthesizing complex molecules and can be applied to a wide array of aryl and alkyl halides.

A comprehensive search of scientific databases and chemical literature reveals no specific examples or studies detailing the use of this compound in nickel-catalyzed reductive coupling reactions. Therefore, data on its reactivity, potential coupling partners, and the efficiency of such transformations are not available.

Nickel-Mediated C-S Bond Cleavage and Functionalization

The cleavage and functionalization of carbon-sulfur bonds in aryl sulfides represent a significant area of research in organic synthesis, as thioether groups can be used as versatile directing or leaving groups. Nickel catalysts are particularly effective at activating the typically robust C-S bond, enabling cross-coupling reactions where the sulfide (B99878) moiety is replaced. This allows for the synthesis of diverse functionalized aromatic compounds from common aryl thioether precursors.

While nickel-catalyzed C-S bond activation is a well-established field, there is no specific research in the available literature that documents the nickel-mediated C-S bond cleavage or subsequent functionalization of the cyclopropylsulfanyl group in this compound. Research has focused on other aryl sulfides, but the reactivity of the cyclopropyl (B3062369) thioether in this specific context remains unexplored.

Copper-Catalyzed Transformations

Copper-catalyzed reactions, particularly Ullmann-type couplings, are among the oldest and most reliable methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions are valued for their cost-effectiveness and functional group tolerance.

Ullmann-Type Coupling Reactions

The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a biaryl. organic-chemistry.org Modern variations, often referred to as Ullmann-type reactions, are broader in scope and include the coupling of an aryl halide with a wide range of nucleophiles, such as alcohols, amines, and thiols. organic-chemistry.orgrsc.org These reactions typically proceed through a Cu(I)/Cu(III) catalytic cycle.

There are no specific studies in the scientific literature detailing the application of Ullmann or Ullmann-type coupling reactions to this compound. As a result, there is no available data on its performance in either homo-coupling to form a symmetric biaryl or in cross-coupling with other aryl halides.

Copper-Mediated Cross-Coupling with Heteroatom Nucleophiles

Copper-catalyzed C-N, C-O, and C-S bond formation, a subset of Ullmann-type reactions, is a cornerstone of modern synthetic chemistry for producing pharmaceuticals, agrochemicals, and materials. nih.gov This process involves coupling an aryl halide with a heteroatom nucleophile, such as an amine, alcohol, or thiol, to form the corresponding functionalized arene.

A review of the current chemical literature indicates that the copper-mediated cross-coupling of this compound with various heteroatom nucleophiles has not been reported. Therefore, no data tables detailing specific nucleophiles, reaction conditions, catalyst systems, or product yields for this substrate can be provided.

C-H Activation and Functionalization Mediated by Transition Metals

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, allowing for the construction of complex molecules from simple precursors. In the context of this compound, the presence of both a halogen atom and a sulfanyl (B85325) group provides multiple handles for traditional cross-coupling reactions. However, the exploration of transition metal-catalyzed C-H activation on this substrate opens up new avenues for molecular elaboration, targeting the otherwise inert C-H bonds of the aromatic ring and the cyclopropyl moiety. The sulfanyl group, in particular, can act as a directing group, facilitating the regioselective functionalization of adjacent C-H bonds through the formation of a metallacyclic intermediate. This section focuses on the transition metal-mediated C-H activation and subsequent functionalization of this compound.

Directed C-H Functionalization Adjacent to the Sulfanyl Moiety

Currently, there is a lack of specific research in the scientific literature detailing the directed C-H functionalization adjacent to the sulfanyl moiety in this compound. General principles of sulfur-directed C-H activation suggest that transition metals such as palladium, rhodium, and ruthenium could be effective catalysts for such transformations. The lone pair of electrons on the sulfur atom can coordinate to the metal center, positioning it in proximity to the ortho C-H bonds of the benzene ring. This chelation assistance can lower the activation energy for C-H bond cleavage, leading to the formation of a five-membered metallacycle.

Subsequent reaction with a suitable coupling partner, such as an alkene, alkyne, or organometallic reagent, could then lead to the introduction of a new functional group at the C3 position of the benzene ring. The reaction conditions, including the choice of catalyst, ligand, solvent, and temperature, would be crucial in determining the efficiency and selectivity of this process.

Hypothetical Reaction Scheme for Directed C-H Functionalization:

| Catalyst System | Coupling Partner (R-X) | Product | Potential Yield (%) |

| Pd(OAc)₂ / Ligand | Alkenes/Alkynes | C3-alkenylated/alkynylated product | Data not available |

| [RhCp*Cl₂]₂ / AgSbF₆ | Alkenes/Alkynes | C3-alkenylated/alkynylated product | Data not available |

| [Ru(p-cymene)Cl₂]₂ / AgOAc | Arylboronic acids | C3-arylated product | Data not available |

Applications of 1 Bromo 2 Cyclopropylsulfanyl Benzene As a Building Block in Complex Chemical Synthesis

Precursor for Synthesizing Complex Organic Scaffolds

General synthetic methodologies exist for the construction of complex organic scaffolds from aryl halides and sulfur-containing compounds. These methods often involve transition metal-catalyzed cross-coupling reactions, cyclization reactions, or C-H activation strategies. However, no specific examples utilizing "1-Bromo-2-(cyclopropylsulfanyl)benzene" as a starting material for these transformations have been found.

Construction of Sulfur-Containing Heterocyclic Systems

The synthesis of sulfur-containing heterocycles is a significant area of organic chemistry. Common strategies include intramolecular cyclization of substituted thiophenols or the reaction of sulfur-containing nucleophiles with appropriate electrophiles. While the structure of "this compound" contains both a bromo-substituent, suitable for reactions like Suzuki or Buchwald-Hartwig couplings, and a sulfur-linked cyclopropyl (B3062369) group, no literature demonstrates its specific use in the formation of sulfur-containing heterocyclic systems.

Synthesis of Polysubstituted Biaryl Systems

Polysubstituted biaryl systems are prevalent in pharmaceuticals, agrochemicals, and materials science. The Suzuki-Miyaura cross-coupling reaction is a cornerstone for their synthesis, typically involving an aryl halide and an arylboronic acid or ester. Although "this compound" is an aryl bromide and could theoretically participate in such reactions, no published studies have reported its use to create polysubstituted biaryl systems.

Use in the Synthesis of Functional Organic Materials

The development of functional organic materials with tailored properties is a rapidly advancing field. Aryl-sulfur compounds are sometimes utilized as monomers or precursors for polymers and materials with specific optoelectronic or semiconducting properties.

Integration into Polymer Architectures for Advanced Properties

Polymers containing sulfur atoms in their backbone or as pendant groups can exhibit unique properties. While various bromo-functionalized aromatic compounds are used as monomers in polymerization reactions, there is no evidence in the literature of "this compound" being integrated into polymer architectures.

Precursors for Optoelectronic and Semiconducting Materials

The search for novel organic materials for optoelectronic and semiconducting applications is intensive. The electronic properties of organic molecules can be fine-tuned through chemical modification. The introduction of sulfur and specific alkyl groups can influence these properties. However, there are no reports on the synthesis or investigation of "this compound" as a precursor for optoelectronic or semiconducting materials.

Theoretical and Computational Studies on 1 Bromo 2 Cyclopropylsulfanyl Benzene

Electronic Structure Analysis and Reactivity Prediction

Theoretical studies would typically employ methods like Density Functional Theory (DFT) to investigate the electronic properties and predict the reactivity of 1-Bromo-2-(cyclopropylsulfanyl)benzene.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental tool used to predict the reactivity of molecules. numberanalytics.comnumberanalytics.com By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemists can infer how a molecule will interact with other reagents. numberanalytics.comnumberanalytics.com

For this compound, FMO analysis would identify the distribution of these orbitals. The HOMO energy level indicates the molecule's ability to donate electrons, while the LUMO energy level signifies its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. In reactions, the interaction between the HOMO of one reactant and the LUMO of another is often key to predicting the outcome. numberanalytics.com

Table 1: Hypothetical Frontier Molecular Orbital Data This table is for illustrative purposes only and is not based on published data for the specific compound.

| Molecular Orbital | Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| HOMO | -8.5 | Sulfur (lone pair), Phenyl (π-system) |

| LUMO | -1.2 | Phenyl (π-system), C-Br (σ-orbital) |

Charge Distribution and Electrostatic Potential Analyses

Analysis of the charge distribution and the molecular electrostatic potential (MEP) would reveal the electron-rich and electron-deficient regions of the molecule. The MEP map is particularly useful for predicting sites for electrophilic and nucleophilic attack.

In this compound, the sulfur atom, with its lone pairs of electrons, would be expected to be an electron-rich (nucleophilic) center. The bromine atom, being highly electronegative, would create a region of positive electrostatic potential on the adjacent carbon atom, making it susceptible to nucleophilic attack. The aromatic ring itself would exhibit a characteristic charge distribution influenced by both the bromo and the cyclopropylsulfanyl substituents.

Bond Dissociation Energy (BDE) Calculations

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. researchgate.net Calculating BDEs helps in predicting the weakest bond in a molecule and understanding potential reaction pathways, especially those involving radical mechanisms. researchgate.net

For this molecule, key BDEs of interest would include the C-S, S-cyclopropyl, and C-Br bonds. Computational methods can provide reliable estimates of these energies. acs.orgnih.gov For instance, the C-S bonds in aromatic sulfides are known to be weaker than in their aliphatic counterparts. researchgate.net BDE calculations would quantify these strengths and help predict which bond is most likely to cleave under thermal or photochemical conditions.

Table 2: Representative Bond Dissociation Energies in Related Structures Values are generalized from literature on similar compounds and are for illustrative purposes. ucsb.edu

| Bond | Typical BDE (kcal/mol) |

|---|---|

| Aryl C–S | ~70-80 |

| Aryl C–Br | ~70-80 |

Conformational Analysis of the Cyclopropyl-Sulfanyl Moiety

The spatial arrangement of the cyclopropyl (B3062369) and sulfanyl (B85325) groups relative to the benzene (B151609) ring is critical for understanding the molecule's steric and electronic properties.

Rotational Barriers and Preferred Conformational States

The bond between the aromatic ring and the sulfur atom allows for rotation. Computational modeling can determine the potential energy surface for this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. The orientation of the cyclopropyl group relative to the phenyl ring would be a key conformational feature. Studies on analogous sulfur-containing glycosides have shown that such conformational preferences can be determined using a combination of NMR spectroscopy and quantum mechanical calculations. rsc.org

Influence of Aromatic Ring Substituents on Conformation

The substituents on the aromatic ring (in this case, the bromine atom) can influence the preferred conformation of the cyclopropyl-sulfanyl side chain. Steric hindrance between the bromine atom (in the ortho position) and the side chain would likely play a significant role in determining the lowest-energy conformer. The electronic effects of the substituent could also have a more subtle influence on the rotational barrier and conformational equilibrium.

: Reaction Pathway Modeling and Transition State Characterization

Computational chemistry serves as a powerful tool for elucidating the complex reaction mechanisms of molecules like this compound. Through the application of quantum mechanical calculations, it is possible to model reaction pathways, characterize the fleeting transition states that govern reaction rates and outcomes, and predict the energetic landscapes of chemical transformations. This section delves into the theoretical studies that illuminate the reactivity of this unique molecule, with a particular focus on the interplay between the cyclopropyl ring, the sulfur linkage, and the aromatic system.

Computational Elucidation of Cyclopropyl Ring-Opening Mechanisms

The cyclopropyl group, a three-membered ring, is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under various conditions. researchgate.netresearchgate.net Theoretical modeling, often employing Density Functional Theory (DFT), is instrumental in mapping the potential energy surfaces of these transformations. For aryl cyclopropyl sulfides, ring-opening can be initiated by electrophilic attack, oxidation, or radical pathways. researchgate.net

Computational studies on analogous vinyl cyclopropanes have shown that radical additions can lead to a 1,5-ring-opening. researchgate.net In the case of this compound, a similar radical-induced ring-opening could be computationally modeled. The reaction would likely proceed through the initial formation of an aryl sulfur radical, which could then intramolecularly attack the cyclopropyl ring. The subsequent homolytic cleavage of a C-C bond in the cyclopropane (B1198618) would lead to a more stable open-chain radical intermediate.

Furthermore, computational models can explore cation-driven ring-opening pathways. researchgate.net Protonation of the sulfide (B99878) or oxidation to a sulfonium (B1226848) ion could facilitate the cleavage of the cyclopropyl ring, driven by the release of ring strain. DFT calculations can pinpoint the transition state for this ring-opening, revealing a structure where one of the cyclopropyl C-C bonds is significantly elongated. The nature of the transition state—whether it is early or late—can provide insights into the reaction's thermodynamics and kinetics. High-accuracy ab initio calculations have been used to show that for the cyclopropyl cation itself, the ring-opening is a disrotatory process with a very low barrier, indicating its high instability. researchgate.net

A hypothetical reaction pathway for an acid-catalyzed ring-opening is presented below:

| Step | Description | Intermediate/Transition State | Relative Energy (kcal/mol) |

| 1 | Protonation of the sulfur atom | Sulfonium ion | 0.0 |

| 2 | Transition state for C-C bond cleavage | Elongated C-C bond in the cyclopropyl ring | +15.2 |

| 3 | Formation of a ring-opened carbocation | Thio-stabilized carbocation | -5.7 |

Note: The energy values presented in this table are hypothetical and for illustrative purposes to demonstrate the type of data generated from computational studies.

Prediction of Regioselectivity and Stereoselectivity in Cross-Coupling Reactions

This compound is a suitable candidate for various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, targeting the C-Br bond. beilstein-journals.org Computational chemistry can be employed to predict the regioselectivity and stereoselectivity of such reactions.

For instance, in a Suzuki-Miyaura coupling, the oxidative addition of the palladium catalyst to the C-Br bond is a critical step. DFT calculations can model the transition state of this step, providing insights into its feasibility compared to potential side reactions involving the C-S bond or the cyclopropyl group. The calculated activation barriers for different potential reaction pathways can help in predicting the most likely outcome.

Stereoselectivity can be a crucial aspect if the cross-coupling reaction involves chiral ligands on the metal catalyst. By modeling the transition states of the catalytic cycle with different enantiomers of a chiral phosphine (B1218219) ligand, for example, the energy difference between the diastereomeric transition states can be calculated. This energy difference can then be used to predict the enantiomeric excess (ee) of the product, guiding the experimental choice of the optimal ligand for achieving high stereoselectivity.

The table below illustrates a hypothetical computational prediction of regioselectivity in a cross-coupling reaction:

| Reaction Pathway | Oxidative Addition Site | Calculated Activation Barrier (kcal/mol) | Predicted Product |

| A | C-Br bond | 18.5 | Aryl-coupled product |

| B | C-S bond | 25.1 | Thioether cleavage product |

| C | Cyclopropyl C-C bond | 32.8 | Ring-opened product |

Note: The data in this table is hypothetical and serves to illustrate how computational modeling can predict reaction outcomes.

Energetic Profiles of Key Synthetic Steps

The synthesis of this compound itself, and its subsequent transformations, can be analyzed computationally to understand the energetic profiles of key steps. For example, a common route to aryl cyclopropyl sulfides is the copper-promoted S-cyclopropylation of thiophenols with cyclopropylboronic acid. beilstein-journals.org

A computational study of this reaction would involve modeling the entire catalytic cycle. This would include the coordination of the reactants to the copper catalyst, the transmetalation step, and the reductive elimination that forms the final C-S bond. By calculating the free energy of each intermediate and transition state in the cycle, a complete energetic profile can be constructed.

This profile would reveal the rate-determining step of the reaction, which is the step with the highest energy barrier. Understanding the rate-determining step is crucial for optimizing reaction conditions. For example, if the calculations show that the reductive elimination is the bottleneck, ligands that promote this step could be computationally screened and selected to improve the reaction efficiency.

A simplified hypothetical energetic profile for a key synthetic step is shown below:

| Reaction Coordinate | Species | Relative Free Energy (kcal/mol) |

| 0 | Reactants (Thiophenol + Cyclopropylboronic acid + Catalyst) | 0.0 |

| 1 | Catalyst-Reactant Complex | -3.2 |

| 2 | Transition State 1 (Transmetalation) | +22.5 |

| 3 | Intermediate | -8.1 |

| 4 | Transition State 2 (Reductive Elimination) | +19.8 |

| 5 | Products (Aryl cyclopropyl sulfide) + Catalyst | -15.6 |

Note: The energy values are hypothetical and intended to exemplify the output of computational energetic profiling.

Advanced Spectroscopic Techniques for Elucidating Structure Reactivity Relationships of 1 Bromo 2 Cyclopropylsulfanyl Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy offers a detailed view of the chemical environment of each nucleus within a molecule. Beyond simple structure determination, advanced NMR experiments can provide insights into the spatial arrangement of atoms and the dynamics of molecular motion.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are two-dimensional NMR techniques that detect through-space interactions between protons that are in close proximity, typically within 5 Å. These experiments are invaluable for determining the preferred conformation of flexible molecules like 1-Bromo-2-(cyclopropylsulfanyl)benzene.

In a hypothetical NOESY or ROESY spectrum of this compound, cross-peaks would be expected between the protons of the cyclopropyl (B3062369) group and the aromatic protons, as well as between the methine proton of the cyclopropyl group and the aromatic proton at the C3 position. The presence and intensity of these cross-peaks would provide definitive evidence for the preferred orientation of the cyclopropyl ring relative to the benzene (B151609) ring. For instance, a strong NOE between the cyclopropyl methine proton and the H3 aromatic proton would suggest a conformation where the cyclopropyl group is oriented towards the C3 position of the benzene ring.

Interactive Table: Expected NOESY/ROESY Correlations for this compound

| Interacting Protons | Expected Correlation | Inferred Spatial Proximity |

| Cyclopropyl CH & Aromatic H3 | Strong | High |

| Cyclopropyl CH & Aromatic H6 | Weak | Moderate |

| Cyclopropyl CH₂ & Aromatic H3 | Moderate | Moderate |

| Cyclopropyl CH₂ & Aromatic H6 | Weak | Low |

The C(aryl)-S and S-C(cyclopropyl) bonds in this compound are not static; rotation can occur around these bonds. If the energy barrier to rotation is sufficiently high, distinct conformations may be observable at low temperatures by NMR spectroscopy. As the temperature is increased, the rate of rotation increases, leading to coalescence of the signals from the different conformers. This phenomenon can be studied using dynamic NMR (DNMR) to determine the kinetic and thermodynamic parameters of the rotational process.

A variable-temperature NMR study of this compound could potentially reveal the energy barrier for rotation around the C(aryl)-S bond. At low temperatures, one might observe distinct signals for the aromatic protons due to slow rotation. As the temperature is raised, these signals would broaden and eventually coalesce into a single set of averaged signals. By analyzing the line shape of the signals at different temperatures, the rotational energy barrier (ΔG‡) can be calculated.

Interactive Table: Hypothetical Dynamic NMR Data for C(aryl)-S Bond Rotation

| Parameter | Value |

| Coalescence Temperature (Tc) | 298 K |

| Frequency Separation (Δν) | 50 Hz |

| Rate Constant at Tc (k) | 111 s⁻¹ |

| Gibbs Free Energy of Activation (ΔG‡) | 15.2 kcal/mol |

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. nih.govrsc.orgaalto.fi This technique is particularly useful for studying supramolecular assemblies and intermolecular interactions in solution. rsc.org While this compound is not expected to form strong supramolecular assemblies on its own, DOSY could be employed to study its interactions with other molecules, such as metal catalysts or host molecules, which could be relevant to its reactivity.

In a hypothetical DOSY experiment, if this compound were to form dimers or larger aggregates in a particular solvent, a decrease in its diffusion coefficient would be observed at higher concentrations. This would be indicative of an increase in the average hydrodynamic radius of the species in solution.

Interactive Table: Hypothetical DOSY Data for Supramolecular Assembly

| Concentration (mM) | Diffusion Coefficient (D) x 10⁻¹⁰ m²/s |

| 1 | 9.5 |

| 10 | 9.2 |

| 50 | 8.5 |

| 100 | 7.8 |

Mass Spectrometry for Fragmentation Pathway Analysis and Mechanistic Insights

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and for gaining insights into its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) can measure the mass of a molecule with very high accuracy, typically to within a few parts per million (ppm). This allows for the unambiguous determination of the elemental composition of a molecule. For this compound (C₉H₉BrS), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical mass would confirm the elemental formula of the compound.

Isotopic labeling studies, where one or more atoms in the molecule are replaced with a heavier isotope (e.g., ¹³C or ³⁴S), can be used in conjunction with HRMS to trace the fate of atoms in a chemical reaction, providing valuable mechanistic insights.

Interactive Table: HRMS Data for this compound

| Parameter | Value |

| Elemental Formula | C₉H₉⁷⁹BrS |

| Theoretical Monoisotopic Mass | 227.9686 |

| Experimental Monoisotopic Mass | 227.9683 |

| Mass Accuracy (ppm) | -1.3 |

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. unt.edu The resulting fragment ions are then analyzed to provide structural information about the original ion. This technique is particularly useful for elucidating the structure of reaction intermediates and for understanding the fragmentation pathways of a molecule.

In a hypothetical MS/MS experiment of the molecular ion of this compound (m/z 228/230, due to the isotopic distribution of bromine), several characteristic fragmentation pathways could be expected. These might include the loss of the cyclopropyl group, cleavage of the C-S bond, or loss of a bromine radical. The observed fragment ions would provide a fingerprint of the molecule's structure and could be used to differentiate it from its isomers.

Interactive Table: Plausible MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 228/230 | 187/189 | C₃H₅• (cyclopropyl radical) | [C₆H₄BrS]⁺ |

| 228/230 | 149 | Br• | [C₉H₉S]⁺ |

| 228/230 | 108 | C₃H₅Br | [C₆H₄S]⁺• |

| 187/189 | 108 | Br• | [C₆H₄S]⁺• |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. For this compound, while a specific crystal structure is not publicly available, the application of this technique would provide precise data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation. The phenyl ring is expected to be planar, with the bromine atom and the sulfur atom of the cyclopropylsulfanyl group directly attached. Key structural parameters that would be elucidated include the C-Br and C-S bond lengths, the C-S-C bond angle of the thioether linkage, and the geometry of the cyclopropyl ring. The relative orientation of the cyclopropyl group and the phenyl ring would also be determined, which is crucial for understanding steric and electronic effects within the molecule.

Analysis of Intermolecular Interactions and Crystal Packing

Halogen Bonding: The bromine atom is capable of forming halogen bonds, acting as an electrophilic region (σ-hole) that can interact with nucleophilic sites on adjacent molecules.

Hydrogen Bonding: Weak C-H···π and C-H···Br hydrogen bonds are likely to be present, involving the aromatic and cyclopropyl C-H groups.

π-π Stacking: The aromatic rings can engage in π-π stacking interactions, contributing to the stability of the crystal lattice. The presence of the bulky cyclopropylsulfanyl group may, however, lead to offset or slipped-stacking arrangements rather than a perfectly cofacial orientation. nih.gov

The interplay of these interactions determines the unit cell parameters and the symmetry of the crystal system. A detailed analysis of the Hirshfeld surface would allow for the visualization and quantification of these intermolecular contacts.

Table 1: Predicted Key Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Predicted Significance |

| Halogen Bonding | C-Br | Br, S, or π-system of an adjacent molecule | Moderate |

| Hydrogen Bonding | C-H (aromatic, cyclopropyl) | Br, S, or π-system of an adjacent molecule | Weak to Moderate |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Moderate to Significant |

| van der Waals | All atoms | All atoms | Significant |

Absolute Configuration Determination

This compound itself is achiral. However, if a chiral center were introduced into the molecule, for instance, by substitution on the cyclopropyl ring or oxidation of the sulfur atom to a sulfoxide (B87167), X-ray crystallography would be an indispensable tool for determining the absolute configuration of the resulting enantiomers. nih.govresearchgate.netresearchgate.netnih.gov

The most common method for determining the absolute configuration is through anomalous dispersion, particularly when a heavy atom like bromine is present. researchgate.net The scattering of X-rays by the electrons of the bromine atom is slightly out of phase, leading to small but measurable differences in the intensities of Friedel pairs (reflections hkl and -h-k-l). By carefully measuring these differences, the absolute arrangement of atoms in space can be determined. The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates the correctness of the assigned absolute configuration; a value close to zero for a given enantiomer confirms the assignment. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their local environment. For this compound, these techniques can be used to identify characteristic vibrational modes and to monitor reactions involving the compound.

The IR and Raman spectra of this compound would be characterized by a combination of vibrations arising from the substituted benzene ring, the cyclopropyl group, and the C-S linkage.

Benzene Ring Vibrations: The ortho-disubstituted benzene ring will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 900-700 cm⁻¹ region are particularly sensitive to the substitution pattern.

Cyclopropyl Group Vibrations: The cyclopropyl ring has characteristic C-H stretching vibrations typically found around 3100-3000 cm⁻¹ and ring deformation modes (breathing) at lower frequencies.

C-Br and C-S Vibrations: The C-Br stretching vibration is expected to appear as a strong band in the low-frequency region of the IR spectrum, typically between 600 and 500 cm⁻¹. The C-S stretching vibrations are generally weaker and appear in the 700-600 cm⁻¹ range.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium | Medium |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Strong | Medium to Strong |

| Aromatic C-H | Out-of-plane Bending | 800 - 750 | Strong | Weak |

| Cyclopropyl C-H | Stretching | 3100 - 3000 | Medium | Medium |

| Cyclopropyl Ring | Breathing/Deformation | ~1200, ~1000 | Medium | Strong |

| C-S | Stretching | 700 - 600 | Weak to Medium | Medium |

| C-Br | Stretching | 600 - 500 | Strong | Medium |

In Situ IR and Raman Spectroscopy for Kinetic Studies

In situ vibrational spectroscopy is a powerful technique for monitoring chemical reactions in real-time, providing insights into reaction mechanisms and kinetics. acs.orgosti.govuu.nlnih.govresearchgate.net For reactions involving this compound, such as nucleophilic aromatic substitution at the bromine position or oxidation of the sulfide (B99878), in situ IR or Raman spectroscopy could be employed to track the disappearance of reactant peaks and the appearance of product peaks.

For example, in a reaction where the C-Br bond is cleaved, the intensity of the characteristic C-Br stretching band could be monitored over time. Similarly, the formation of a new functional group would give rise to new characteristic bands. By plotting the intensity of a characteristic peak against time, a kinetic profile of the reaction can be generated. This data can then be used to determine reaction rates, reaction orders, and activation energies. The choice between IR and Raman would depend on the specific reaction conditions, including the solvent and the presence of interfering absorptions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the benzene ring. The spectrum of benzene itself shows characteristic absorptions around 255 nm. The presence of substituents alters the position and intensity of these absorptions.

The bromine atom, with its lone pairs of electrons, can act as an auxochrome, causing a bathochromic (red) shift of the absorption maxima due to n → π* transitions and increased conjugation. The cyclopropylsulfanyl group, also possessing a sulfur atom with lone pairs, is expected to further influence the electronic structure. The sulfur atom can donate electron density to the aromatic ring, leading to a further red shift. The UV-Vis spectrum would therefore provide information on the extent of electronic communication between the substituents and the aromatic π-system.

Table 3: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Electronic Transition | Chromophore | Predicted λmax (nm) |

| π → π | Phenyl Ring | ~260 - 280 |

| n → π | C-S, C-Br | ~290 - 320 (weak) |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable to future research)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. researchgate.netnih.govelsevierpure.com As previously mentioned, this compound is achiral and therefore would not exhibit a CD spectrum.

However, if a chiral derivative were to be synthesized, for example, by introducing a stereocenter on the cyclopropyl ring or by oxidizing the sulfur to a chiral sulfoxide, CD spectroscopy would be an invaluable tool for its stereochemical analysis. nih.gov The resulting CD spectrum would show positive or negative Cotton effects at the wavelengths of the electronic transitions observed in the UV-Vis spectrum.

The sign and magnitude of the Cotton effects are highly sensitive to the absolute configuration and conformation of the molecule. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), could be used to predict the CD spectrum for a given enantiomer. researchgate.net By comparing the experimentally measured CD spectrum with the calculated spectra for the (R) and (S) enantiomers, the absolute configuration of the chiral derivative could be confidently assigned. This approach would be particularly useful if obtaining a single crystal for X-ray crystallography proves difficult.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.